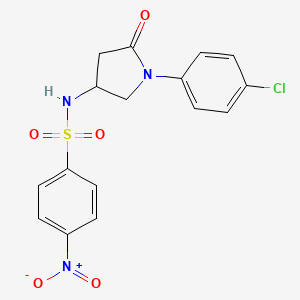

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O5S/c17-11-1-3-13(4-2-11)19-10-12(9-16(19)21)18-26(24,25)15-7-5-14(6-8-15)20(22)23/h1-8,12,18H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVSDEYRJOGYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide are yet to be identified. The compound’s structure suggests it may interact with enzymes, proteins, or nucleic acids within the cell.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces. These interactions could potentially alter the function of the target, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties. After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model.

Biological Activity

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a sulfonamide group, and a nitrobenzene moiety. Its molecular formula is with a molecular weight of approximately 416.9 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Antibacterial Activity

Studies have demonstrated that compounds containing the sulfonamide group exhibit significant antibacterial properties. The compound was tested against various bacterial strains, showing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

2. Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. The inhibitory activity of this compound was evaluated through various assays, revealing significant IC50 values that indicate potent enzyme inhibition.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |

| Urease | Strong Inhibition |

3. Anticancer Activity

The compound's potential in cancer therapy has been explored through various in vitro studies, demonstrating cytotoxic effects against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic applications:

- Antibacterial Screening: A study conducted by Aziz-ur-Rehman et al. synthesized several derivatives of similar structures and tested their antibacterial properties, confirming that those with the sulfonamide moiety exhibited enhanced activity against pathogenic bacteria .

- Enzyme Inhibition Studies: Research indicated that compounds similar to this compound showed promising results as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antibacterial Action: The sulfonamide group likely interferes with bacterial folic acid synthesis.

- Enzyme Inhibition: The compound may bind to the active sites of enzymes such as AChE and urease, preventing their normal function.

- Anticancer Effects: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has indicated that derivatives of pyrrolidine compounds, including those similar to N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide, exhibit significant antioxidant properties. For instance, 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine derivatives demonstrated antioxidant activity that surpassed traditional antioxidants like ascorbic acid by 1.5 times . This suggests potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Properties

The compound's structure allows it to interact with biological targets effectively, leading to antimicrobial activity. Studies have shown that similar sulfonamide compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

3. Anti-inflammatory Effects

Compounds containing the pyrrolidine moiety have been investigated for their anti-inflammatory properties. Research indicates that derivatives can inhibit inflammatory pathways, suggesting therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Pharmacological Insights

1. Mechanism of Action

The mechanism of action for compounds like this compound often involves the inhibition of specific enzymes or pathways linked to disease processes. For example, its potential to inhibit cyclooxygenase (COX) enzymes could explain its anti-inflammatory effects .

2. Case Studies

A notable case study involved the synthesis of a series of pyrrolidine derivatives that were tested for their pharmacological activities. These studies revealed that certain modifications in the chemical structure significantly enhanced their biological activity, paving the way for further research into structure-activity relationships (SAR) .

Material Science Applications

1. Polymer Chemistry

The compound's sulfonamide group can be utilized in polymer synthesis, particularly in creating materials with specific mechanical and thermal properties. The incorporation of such compounds into polymer matrices has been shown to improve thermal stability and mechanical strength .

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of the target compound and its analogs:

Key Observations:

Target vs. Analog 1: The target compound features a 4-nitrobenzenesulfonamide group, while Analog 1 has a 4-methoxybenzenesulfonamide. The nitro group is strongly electron-withdrawing, increasing the sulfonamide’s acidity (lower pKa) compared to the electron-donating methoxy group. This difference may enhance solubility in polar solvents or alter interactions with biological targets. Analog 1 includes a methylene spacer between the pyrrolidinone and sulfonamide, which could increase conformational flexibility.

Target vs. Benzimidazole Analogs (2 and 3): Benzimidazole derivatives (Analogs 2 and 3) lack the sulfonamide and pyrrolidinone moieties but share the 4-chlorophenyl and 4-nitrophenyl substituents. The target compound’s sulfonamide group may confer distinct pharmacological properties, such as enzyme inhibition or antimicrobial activity.

Research Findings and Data Gaps

- Synthetic Routes: details the synthesis of benzimidazolium salts via alkylation reactions , which may inform strategies for modifying the target compound’s pyrrolidinone core.

- Data Limitations: No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Further studies on its solubility, stability, and biological targets are needed.

Q & A

Q. Methodological Answer :

- Synthesis :

- Nucleophilic Substitution : React 4-nitrobenzenesulfonyl chloride with 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts.

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1).

- Purification : Isolate the crude product via vacuum filtration, then purify using silica gel column chromatography (eluent: gradient from 30% to 70% ethyl acetate in hexane).

- Purity Optimization :

- Recrystallize from hot ethanol to remove residual solvents.

- Validate purity using HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Q. Methodological Answer :

- 1H/13C NMR :

- Key Peaks :

- Aromatic protons (4-chlorophenyl): δ 7.3–7.5 ppm (doublet, J=8.5 Hz).

- Pyrrolidinone carbonyl: δ 172–174 ppm in 13C NMR.

- High-Resolution Mass Spectrometry (HRMS) :

- Confirm molecular ion [M+H]+ with <2 ppm error. Expected m/z: 408.0425 (C₁₆H₁₄ClN₃O₅S) .

- IR Spectroscopy :

Advanced: How can computational methods elucidate the compound’s electronic structure for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Molecular Docking :

- Dock the compound into target protein active sites (e.g., carbonic anhydrase) using AutoDock Vina. Prioritize poses with sulfonamide oxygen forming hydrogen bonds to Zn²+ in the active site .

Advanced: What strategies resolve contradictions in bioactivity data across in vitro and cellular assays?

Q. Methodological Answer :

- Orthogonal Validation :

- In Vitro Enzymatic Assays : Measure IC₅₀ against purified enzymes (e.g., kinase targets) using fluorescence polarization.

- Cell-Based Assays : Use HEK293 cells transfected with the target receptor; quantify inhibition via luminescence.

- Stability Checks : Perform LC-MS to rule out compound degradation in cell culture media .

- Mechanistic Studies :

- Use CRISPR knockouts to confirm target specificity if cellular activity diverges from in vitro results .

Advanced: How is X-ray crystallography applied to determine the compound’s 3D structure?

Q. Methodological Answer :

- Crystallization :

- Dissolve the compound in a 1:1 mixture of DMSO and methanol. Use vapor diffusion in a hanging drop setup.

- Data Collection :

- Collect diffraction data at 100 K on a synchrotron source (λ = 0.9 Å).

- Refinement :

- Key Metrics :

Basic: How to assess the compound’s stability under varying pH conditions?

Q. Methodological Answer :

- Procedure :

- Prepare buffered solutions (pH 2, 7.4, 10).

- Incubate the compound at 37°C for 24 hours.

- Analyze degradation via HPLC (retention time shifts) and HRMS (fragment identification).

- Critical Observations :

Advanced: What in silico tools predict metabolic pathways and potential toxicity?

Q. Methodological Answer :

- Metabolism Prediction :

- Use SwissADME to identify cytochrome P450 (CYP3A4) oxidation sites (e.g., chlorophenyl ring).

- Toxicity Screening :

- Run ProTox-II to assess hepatotoxicity risk. Key alerts: Nitro groups (potential mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.